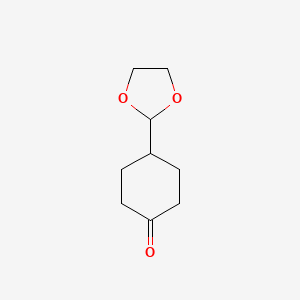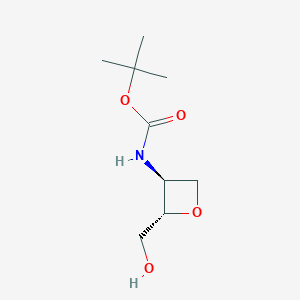
2,6-Dihydroxybenzaldoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydroxybenzaldoxime is an organic compound with the molecular formula C7H7NO3. It is characterized by the presence of two hydroxyl groups and an oxime group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzaldoxime can be synthesized through several methods. One common approach involves the reaction of resorcinol with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 2,6-Dihydroxybenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as acetic anhydride or alkyl halides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Esters or ethers.
科学的研究の応用
2,6-Dihydroxybenzaldoxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-dihydroxybenzaldoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the hydroxyl groups can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key aspect of its activity .
類似化合物との比較
- 2,3-Dihydroxybenzaldoxime
- 2,4-Dihydroxybenzaldoxime
- 2,5-Dihydroxybenzaldoxime
Comparison: 2,6-Dihydroxybenzaldoxime is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
特性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
2-(hydroxyiminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-3-7(10)5(6)4-8-11/h1-4,9-11H |
InChIキー |
GCFSQXQKEFZDBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)C=NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)



![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)






![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)

